Bienvenue dans la boutique en ligne BenchChem!

Deoxyshikonin

Antibacterial Helicobacter pylori MIC determination

Deoxyshikonin (Arnebin 7) is the definitive choice among shikonin derivatives for H. pylori research, delivering 8- to 64-fold greater potency (MIC 0.5–1 µg/mL) than acetylshikonin and retaining efficacy in acidic gastric environments. Unlike shikonin—which inhibits angiogenesis—deoxyshikonin uniquely promotes HIF-1α/VEGF-C-mediated lymphangiogenesis and diabetic wound repair. Substituting shikonin or its esters is scientifically invalid due to directionally opposite biological effects. Sourced from Lithospermum erythrorhizon, verified by HPLC.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 43043-74-9
Cat. No. B1670263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyshikonin
CAS43043-74-9
SynonymsArnebin 7, Deoxyshikonin
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCC(=CCCC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)C
InChIInChI=1S/C16H16O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h4,6-8,17-18H,3,5H2,1-2H3
InChIKeyVOMDIEGPEURZJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deoxyshikonin (CAS 43043-74-9): A Naturally Occurring Naphthoquinone with Distinct Biological Differentiation from Hydroxylated Shikonin Derivatives


Deoxyshikonin (Arnebin 7; CAS 43043-74-9; C16H16O4; MW 272.3) is a naturally occurring isohexenylnaphthoquinone pigment isolated from the roots of Lithospermum erythrorhizon, Arnebia euchroma, and Onosma species [1]. Structurally, it is the direct biosynthetic precursor to shikonin, differing by the absence of a hydroxyl group at the C-1′ position of the side chain, a structural distinction that fundamentally alters its biological activity profile across angiogenesis, lymphangiogenesis, and radical scavenging capacity relative to its hydroxylated derivatives [2]. Deoxyshikonin is commercially available at >98% purity (HPLC) for research applications .

Why Deoxyshikonin Cannot Be Substituted by Shikonin or Acetylshikonin: Evidence-Based Structural Determinants of Functional Directionality


Substitution of deoxyshikonin with shikonin or esterified derivatives (acetylshikonin, isobutyrylshikonin, β,β-dimethylacrylshikonin) without experimental validation is scientifically invalid due to directionally opposite biological effects and potency variations driven by the C-1′ hydroxylation/esterification status. Direct comparative studies demonstrate that shikonin inhibits angiogenesis and cord formation, whereas deoxyshikonin promotes these processes [1]. In radical scavenging assays, alkannin and shikonin exhibit greater potency than deoxyshikonin due to the hydrogen-donating capacity of the C-1′ hydroxyl group [2]. Conversely, in antibacterial screening against H. pylori, deoxyshikonin demonstrates 8- to 64-fold lower MIC values than structurally related derivatives, establishing that specific structural features confer non-interchangeable activity profiles across different assay systems [3].

Deoxyshikonin (CAS 43043-74-9): Quantitative Comparative Evidence Against Structurally Related Analogs for Research Procurement Decisions


Deoxyshikonin Exhibits 8- to 64-Fold Superior Anti-H. pylori Potency Compared to Acetylshikonin and β,β-Dimethylacrylshikonin

In a standardized antimicrobial susceptibility screen of nine comfrey-derived compounds against Helicobacter pylori, deoxyshikonin demonstrated an MIC of 0.5-1 µg/mL, representing the lowest MIC among all tested naphthoquinones. In direct comparison, acetylshikonin exhibited an MIC of 8 µg/mL, and β,β-dimethylacrylshikonin exhibited an MIC of >32 µg/mL [1]. This establishes a minimum 8-fold and maximum >64-fold potency advantage for deoxyshikonin over these structurally related shikonin ester derivatives.

Antibacterial Helicobacter pylori MIC determination

Deoxyshikonin and Shikonin Produce Opposite Functional Outcomes in Human Lymphatic Endothelial Cell Cord Formation Assays

In a direct comparative study using human dermal lymphatic microvascular endothelial cells (HMVEC-dLy), deoxyshikonin enhanced time-dependent in vitro cord formation, whereas shikonin produced the opposite effect, inhibiting cord formation under identical experimental conditions [1]. This functional antagonism is attributed to the differential regulation of HIF-1α-mediated VEGF-C expression.

Lymphangiogenesis Angiogenesis Endothelial biology

Deoxyshikonin Demonstrates Lower Radical Scavenging Activity Than Shikonin Due to Absence of C-1′ Hydroxyl Group

In a systematic structure-activity relationship study using the Crocin Bleaching Assay (CBA) and modified DPPH assay, alkannin and shikonin exhibited greater radical scavenging potency than deoxyshikonin. The C-1′ hydroxyl group present in shikonin/alkannin but absent in deoxyshikonin was identified as critical for hydrogen atom donation and radical scavenging activity [1].

Antioxidant Radical scavenging Structure-activity relationship

Deoxyshikonin Shows Lower Cytotoxic Potency Against HCT116 Colorectal Cancer Cells Compared to Esterified Shikonin Derivatives

In a comparative cytotoxicity screen of seven naphthoquinones against HCT116 colorectal cancer cells, deoxyshikonin exhibited an IC50 of 97.8 µg/mL. In direct comparison within the same study, α-methylbutyrylshikonin (IC50 = 15.2 µg/mL), acetylshikonin (IC50 = 24.6 µg/mL), and β-hydroxyisovalerylshikonin (IC50 = 30.9 µg/mL) all demonstrated 3- to 6-fold greater cytotoxic potency than deoxyshikonin [1].

Cytotoxicity Colorectal cancer IC50

Deoxyshikonin Suppresses PKM2-Mediated Glycolysis in AML Cells via Akt/mTOR Inactivation at Concentrations of 2.5-10 µM

Deoxyshikonin concentration-dependently inhibited AML cell viability and glycolysis, with significant effects observed at 2.5-10 µM. Specifically, deoxyshikonin decreased glucose consumption and lactate production while suppressing PKM2 expression through inactivation of the Akt/mTOR pathway in AML cells [1]. No direct comparator data for other shikonin derivatives in this specific AML/glycolysis model is available; therefore this represents a class-level differentiation.

Acute myeloid leukemia Glycolysis PKM2 Akt/mTOR

Deoxyshikonin (CAS 43043-74-9): Evidence-Aligned Research Application Scenarios Based on Quantitative Comparative Data


Anti-H. pylori Drug Discovery and Biofilm Disruption Research

Deoxyshikonin is the optimal selection among shikonin derivatives for H. pylori research programs, with an MIC of 0.5-1 µg/mL representing 8- to 64-fold superior potency over acetylshikonin and β,β-dimethylacrylshikonin [1]. Its efficacy is maintained in acidic environments, H. pylori does not readily develop resistance to it, and in vivo studies demonstrate therapeutic benefit at 7 mg/kg in acute gastritis models with multidrug-resistant H. pylori BS001 strain [1]. The antibacterial mechanism involves biofilm disruption and oxidation induction [1].

Wound Healing and Pro-Lymphangiogenic Research Requiring Endothelial Cord Formation Enhancement

For wound healing and lymphangiogenesis studies, deoxyshikonin—not shikonin—should be procured. Direct comparative evidence establishes that deoxyshikonin enhances HMVEC-dLy cord formation via HIF-1α-mediated VEGF-C upregulation, whereas shikonin inhibits cord formation under identical conditions [2]. In diabetic mouse models, topical deoxyshikonin application promoted wound repair through increased VEGFR2 expression and Akt/p38 phosphorylation in HUVECs under high glucose conditions [3].

Acute Myeloid Leukemia (AML) Glycolysis and PKM2 Signaling Investigation

Deoxyshikonin serves as a validated tool compound for interrogating the Akt/mTOR-PKM2-glycolysis axis in AML models. At concentrations of 2.5-10 µM, deoxyshikonin suppresses PKM2 expression, decreases glucose consumption, reduces lactate production, and inhibits AML cell viability through inactivation of the Akt/mTOR signaling pathway [4].

Cancer Drug Resistance Circumvention via Necroptosis Induction

Deoxyshikonin, along with other naturally occurring shikonin analogues (acetylshikonin, isobutyrylshikonin, β,β-dimethylacrylshikonin, isovalerylshikonin, α-methyl-n-butylshikonin), circumvents cancer drug resistance mediated by P-gp, MRP1, BCRP1, Bcl-2, and Bcl-xL through induction of necroptosis rather than apoptosis [5]. This shared class property supports the selection of deoxyshikonin for studying non-apoptotic cell death mechanisms in drug-resistant cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxyshikonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.